N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to a decrease in ATP production , which is crucial for the survival and reproduction of the bacteria.
Result of Action
The inhibition of Cyt-bd by this compound leads to a decrease in ATP production . This results in the inability of Mycobacterium tuberculosis to survive and reproduce .
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been found to inhibit cytochrome bd oxidase (Cyt-bd), an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, making it a potential target for anti-tuberculosis drugs. The compound’s interaction with Cyt-bd is characterized by binding to the enzyme’s active site, thereby preventing its normal function.
Cellular Effects
This compound has been shown to affect various cellular processes. In cancer cell lines, derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit cytotoxic activity . This compound influences cell signaling pathways, leading to apoptosis or programmed cell death in cancer cells. Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain in Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the bacteria’s energy metabolism. Additionally, the compound’s interaction with other enzymes and proteins may result in enzyme inhibition or activation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against cytochrome bd oxidase . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting the growth of Mycobacterium tuberculosis and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing its toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s inhibition of cytochrome bd oxidase affects the electron transport chain, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with other metabolic enzymes may influence the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery to target sites and enhancing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene derivatives with suitable amines. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further modified to introduce the cyclohexyl and methylsulfanyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Thieno[3,2-d]pyrimidin-4-amine derivatives: These compounds have a similar structure but with a different arrangement of the thiophene and pyrimidine rings.
Uniqueness
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the cyclohexyl and methylsulfanyl groups, which can influence its biological activity and chemical reactivity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-17-13-15-11(10-7-8-18-12(10)16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQAEMJPEUTOSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196301 | |
Record name | N-Cyclohexyl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-93-8 | |
Record name | N-Cyclohexyl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383146-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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